molecular formula C8H5ClN4O2 B11884891 2-Chloro-6-nitroquinazolin-4-amine

2-Chloro-6-nitroquinazolin-4-amine

Cat. No.: B11884891
M. Wt: 224.60 g/mol
InChI Key: IESHYEBBJYINTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-nitroquinazolin-4-amine is a chemical compound belonging to the quinazoline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-nitroquinazolin-4-amine typically involves the reaction of 2-chloro-4-nitroaniline with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as phosphorous oxychloride, and requires controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H5ClN4O2

Molecular Weight

224.60 g/mol

IUPAC Name

2-chloro-6-nitroquinazolin-4-amine

InChI

InChI=1S/C8H5ClN4O2/c9-8-11-6-2-1-4(13(14)15)3-5(6)7(10)12-8/h1-3H,(H2,10,11,12)

InChI Key

IESHYEBBJYINTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC(=N2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.